L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan

Description

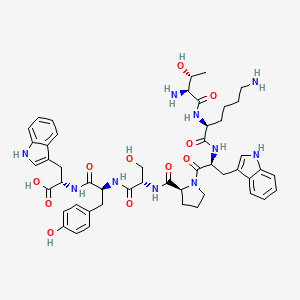

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a synthetic heptapeptide composed of seven L-amino acids: threonine (Thr), lysine (Lys), tryptophan (Trp), proline (Pro), serine (Ser), tyrosine (Tyr), and tryptophan (Trp). Its sequence confers unique structural and functional characteristics:

- Charged and polar groups: Lysine (Lys) introduces a positively charged side chain at physiological pH, while serine (Ser) and threonine (Thr) provide hydroxyl groups for hydrogen bonding or post-translational modifications.

- Structural rigidity: Proline (Pro) may restrict conformational flexibility, influencing tertiary structure.

Properties

CAS No. |

915146-77-9 |

|---|---|

Molecular Formula |

C49H62N10O11 |

Molecular Weight |

967.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C49H62N10O11/c1-27(61)42(51)47(67)54-36(13-6-7-19-50)43(63)56-38(22-29-24-52-34-11-4-2-9-32(29)34)48(68)59-20-8-14-41(59)46(66)58-40(26-60)45(65)55-37(21-28-15-17-31(62)18-16-28)44(64)57-39(49(69)70)23-30-25-53-35-12-5-3-10-33(30)35/h2-5,9-12,15-18,24-25,27,36-42,52-53,60-62H,6-8,13-14,19-23,26,50-51H2,1H3,(H,54,67)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,69,70)/t27-,36+,37+,38+,39+,40+,41+,42+/m1/s1 |

InChI Key |

CUKHDIOTTGHFFZ-YYQBQBQBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

Oxidation: This can occur at the tryptophan and tyrosine residues.

Reduction: Disulfide bonds, if present, can be reduced.

Substitution: Amino acid residues can be substituted to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for therapeutic applications, including drug development and delivery.

Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely based on the peptide’s structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Related Peptides

Key Comparative Insights:

Terminal Modifications: ’s peptide features a C-terminal phenylalaninamide, which may enhance metabolic stability compared to the carboxyl-terminal tryptophan in the target compound .

Structural Motifs :

- ’s peptide contains a double proline (Pro) motif, which likely induces a polyproline helix, contrasting with the single proline in the target compound that allows greater conformational flexibility .

Functional Residues: ’s peptide incorporates cysteine (Cys), enabling disulfide bond formation—a feature absent in the target compound, which may rely on hydrophobic or hydrogen-bonding interactions for stability .

Molecular Weight and Complexity :

- The target heptapeptide is larger than ’s tetrapeptide (~500 Da) but smaller than ’s complex 13-residue peptide (~1584 Da), suggesting intermediate solubility and membrane permeability .

Biological Activity

L-Threonyl-L-lysyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide consisting of several amino acids, including threonine, lysine, tryptophan, proline, serine, and tyrosine. This compound is of interest due to its potential biological activities, which may include effects on neurotransmission, mood regulation, and metabolic functions. Understanding the biological activity of this peptide requires an exploration of its constituent amino acids and their individual roles in human physiology.

Structure and Composition

The chemical formula for this compound is with a molecular weight of approximately 885.14 g/mol. The structure consists of a sequence of amino acids that can influence its biological properties.

Biological Functions of Constituent Amino Acids

- Lysine : Essential for protein synthesis and plays a role in calcium absorption and hormone production.

- Tryptophan : A precursor to serotonin, which is crucial for mood regulation and cognitive function. It has been studied for its effects on depression and anxiety disorders .

- Proline : Involved in collagen synthesis and has implications in wound healing and tissue repair.

- Serine : Important for metabolism and the synthesis of other amino acids; it also plays a role in the central nervous system.

- Tyrosine : Precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Biological Activity

The biological activity of this compound can be inferred from the activities of its constituent amino acids:

Neurotransmitter Synthesis

Research indicates that tryptophan's role as a serotonin precursor is significant in influencing mood and behavior. Studies have shown that manipulating tryptophan levels can alter serotonin synthesis in the brain, affecting conditions such as depression and anxiety .

Protein Synthesis

As a peptide composed of essential amino acids, it contributes to protein synthesis, which is vital for growth, repair, and maintenance of body tissues. The presence of lysine and proline enhances its potential role in collagen formation .

Metabolic Effects

The metabolic pathways involving these amino acids suggest that this peptide may influence energy metabolism and the synthesis of important biomolecules such as hormones and neurotransmitters .

Case Studies

- Serotonin Synthesis Manipulation : A study demonstrated that increasing dietary tryptophan led to elevated serotonin levels in subjects with mood disorders, suggesting potential therapeutic applications for this peptide in treating depression .

- Effects on Cognitive Function : Research indicated that supplementation with tryptophan-rich peptides improved cognitive performance in elderly populations by enhancing serotonin availability .

Research Findings

Recent studies have focused on the efficacy of tryptophan-containing peptides in various health conditions:

- Tryptophan has been linked to improved sleep quality due to its conversion to melatonin.

- Its metabolites are involved in modulating immune responses and inflammation pathways, potentially linking it to chronic diseases like cardiovascular disorders .

Data Table: Summary of Biological Activities

| Amino Acid | Key Biological Activity | Implications |

|---|---|---|

| Threonine | Protein synthesis | Growth and tissue repair |

| Lysine | Hormone production | Metabolic regulation |

| Tryptophan | Serotonin precursor | Mood regulation |

| Proline | Collagen synthesis | Wound healing |

| Serine | Metabolism | Neurotransmitter synthesis |

| Tyrosine | Precursor to catecholamines | Stress response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.